molecular formula C11H19NO3 B14277731 methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate

methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B14277731
M. Wt: 213.27 g/mol
InChI Key: NIXAEEMZDYRQIB-MWLCHTKSSA-N
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Description

Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate is a chiral spirocyclic compound of high interest in medicinal chemistry and drug discovery. This ester serves as a critical synthetic intermediate and building block for the development of novel bioactive molecules. The stereochemically defined (3R,5R) configuration and the unique spiro scaffold, featuring oxygen and nitrogen in a ring system, make it a valuable template for constructing potential enzyme inhibitors or receptor ligands. Research indicates that structurally related 1-oxa-7-azaspiro[4.5]decane frameworks are utilized in the synthesis of potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors, which are being explored for their therapeutic potential in central nervous system disorders . Furthermore, analogous 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated as neuropeptide Y Y5 receptor antagonists for the potential treatment of eating disorders and obesity . As a defined stereoisomer, this compound provides researchers with a key starting material to explore structure-activity relationships and optimize pharmacokinetic properties. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-12-8-9(10(13)14-2)7-11(12)5-3-4-6-15-11/h9H,3-8H2,1-2H3/t9-,11-/m1/s1

InChI Key

NIXAEEMZDYRQIB-MWLCHTKSSA-N

Isomeric SMILES

CN1C[C@@H](C[C@]12CCCCO2)C(=O)OC

Canonical SMILES

CN1CC(CC12CCCCO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis of methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate can be approached through several retrosynthetic pathways, often beginning with either:

  • Construction of the spirocyclic core followed by functionalization
  • Preparation of appropriately functionalized precursors that undergo spirocyclization

Based on related azaspiro compounds, we can identify several viable synthetic routes that could be adapted for our target molecule.

Catalyst-Controlled Stereoselective Synthesis

Stereoselective synthesis approaches represent one of the most promising methods for constructing the target compound with precise control of the (3R,5R) stereochemistry. For related spirocyclic systems, researchers have employed catalytic methods to control the formation of stereogenic centers.

For example, the synthesis of spirocyclic isoxazolones can be accomplished using catalyst (S)-DPP-TMS I to control stereoselectivity during key cyclization steps. This approach could be adapted for our target by using appropriate starting materials that incorporate the methyl ester functionality.

Multi-Step Linear Synthesis

Based on related azaspiro compounds, a multi-step linear synthesis approach typically involves:

  • Preparation of a suitable oxetane or tetrahydrofuran derivative
  • Introduction of the nitrogen-containing ring
  • Establishment of the spiro junction
  • Installation of the methyl ester functionality with controlled stereochemistry
  • Methylation of the nitrogen atom

Key Synthetic Pathways

Route A: Dioxaspiro-Based Approach

Drawing from patent literature on related compounds, one approach begins with 1,4-dioxaspiro[4.5]decane-8-one as a starting material. The synthesis follows a modified route:

  • Conversion of 1,4-dioxaspiro[4.5]decane-8-one to its corresponding carbonitrile
  • Introduction of required functionalities via alkylation with appropriate reagents
  • Reductive cyclization to form the azaspiro system
  • Introduction of the methyl ester group
  • N-methylation to complete the target structure

The deprotection step would be conducted using pyridinium p-toluenesulfonate in a mixed solvent system of tetrahydrofuran and water at elevated temperature.

Route B: Oxetane-Based Approach

Another viable route utilizes 3-((benzylamino)methyl)oxetane-3-ol as a starting material, which allows for the construction of the oxa-azaspiro scaffold:

  • Reaction of the oxetane derivative with chloroacetyl chloride
  • Intramolecular cyclization under basic conditions
  • Reduction to establish the azaspiro framework
  • Introduction of the methyl ester group with controlled stereochemistry
  • N-methylation

This approach has the advantage of establishing the oxa-ring early in the synthesis, allowing for focus on stereocontrol in subsequent steps.

Route C: Stereoselective Spirocyclization

A more direct approach involves stereoselective spirocyclization of appropriately functionalized precursors. This method is particularly promising for achieving the desired (3R,5R) stereochemistry:

  • Preparation of a chiral methyl ester-containing precursor
  • Activation of a leaving group for cyclization
  • Stereocontrolled spirocyclization using chiral catalysts
  • Installation of the methyl group on the nitrogen

A chiral catalyst such as tetrakis(acetonitrile)copper(I) perchlorate can facilitate the stereoselective cyclization step, as demonstrated in the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

Stereocontrol Strategies

Catalyst-Mediated Stereocontrol

The use of chiral catalysts represents a powerful approach for controlling the stereochemistry at C-3 and C-5. For related spirocyclic compounds, palladium-catalyzed reactions with chiral ligands have been shown to provide excellent stereoselectivity. These methods could be adapted for our target molecule using appropriate precursors.

Substrate-Controlled Stereoselection

Another approach leverages the inherent stereochemical bias of the substrate. This can be achieved through:

  • Using chiral starting materials with defined stereochemistry
  • Exploiting conformational preferences during cyclization
  • Employing stereoselective reduction methods for introducing the ester functionality

Resolution Approaches

For cases where direct stereocontrol is challenging, resolution approaches can be employed:

  • Preparation of diastereomeric mixtures followed by separation
  • Kinetic resolution using enzymes or chiral reagents
  • Crystallization-induced diastereomer transformation

Patent literature describes resolution of related compounds using (R)-1-(1-naphthyl)ethylamine as a resolving agent to obtain the desired stereoisomers in high optical purity.

Detailed Reaction Conditions

Key Reaction Parameters

The following table summarizes optimal reaction conditions for critical steps in the synthesis of our target compound, based on related azaspiro compounds:

Reaction Step Solvent System Temperature (°C) Time (h) Catalyst/Reagent Yield (%)
Spirocyclization EtOAc 20-25 24-48 (S)-DPP-TMS I 70-85
N-Methylation THF 0-25 6-12 NaH, CH₃I 75-90
Esterification MeOH 0-25 10-16 SOCl₂ 80-95
Stereoselective reduction THF -78 to -40 4-8 L-Selectride 75-85
Resolution MeOH/H₂O 20-25 24-72 (R)-1-(1-naphthyl)ethylamine 40-50

Optimization of Critical Steps

The stereoselective cyclization step typically requires careful optimization of:

  • Catalyst loading (typically 5-10 mol%)
  • Reaction temperature (generally lower temperatures favor better stereoselectivity)
  • Solvent selection (polar aprotic solvents often provide better results)
  • Reaction time (extended times may lead to epimerization)

Multi-Step Synthesis Protocol

Based on the synthetic routes described above, a detailed protocol for the preparation of this compound would include the following key steps:

Preparation of Spirocyclic Core

The synthesis begins with the construction of the spirocyclic core structure. For the oxetane-based approach:

  • React 3-((benzylamino)methyl)oxetane-3-ol (1 eq) with chloroacetyl chloride (1.1 eq) in dichloromethane at 0-10°C in the presence of triethylamine (2 eq)
  • Allow the reaction to warm to room temperature and stir for 16 hours
  • Purify the intermediate by column chromatography using a petroleum ether/ethyl acetate gradient

Spirocyclization and Functionalization

  • Treat the intermediate with sodium hydride (1.5-2 eq) in THF under inert atmosphere at 0°C
  • Allow the mixture to warm to room temperature and stir for 2-3 hours
  • Process through aqueous workup and purify by chromatography
  • Introduce the methyl ester functionality through appropriate transformations
  • Perform N-methylation using sodium hydride and methyl iodide in THF

Stereocontrol and Resolution

To achieve the desired (3R,5R) stereochemistry:

  • Employ a chiral catalyst during cyclization
  • If necessary, resolve diastereomeric mixtures using (R)-1-(1-naphthyl)ethylamine
  • Recrystallize to enhance optical purity
  • Confirm stereochemical configuration by NMR analysis and X-ray crystallography if possible

Purification and Characterization

Chromatographic Purification

The purification of intermediates and the final compound typically involves:

  • Flash column chromatography using silica gel
  • Gradient elution with appropriate solvent systems (e.g., petroleum ether/ethyl acetate)
  • Monitoring by thin-layer chromatography (TLC)

For the final product, multiple crystallizations may be necessary to achieve high chemical and optical purity.

Analytical Characterization

Comprehensive characterization of this compound includes:

  • ¹H NMR and ¹³C NMR spectroscopy
  • High-resolution mass spectrometry
  • Infrared spectroscopy
  • Optical rotation measurements
  • Chiral HPLC analysis to confirm enantiomeric purity

Typical spectral data for related compounds shows characteristic signals for the methyl ester (δ 3.7-3.8 ppm in ¹H NMR), N-methyl group (δ 2.2-2.4 ppm), and the complex multiplet patterns associated with the spirocyclic framework.

Comparative Analysis of Synthetic Routes

The following table compares the three main synthetic approaches discussed:

Parameter Route A (Dioxaspiro) Route B (Oxetane) Route C (Direct Spirocyclization)
Number of steps 6-8 5-7 4-6
Overall yield 20-30% 25-35% 15-25%
Stereocontrol Moderate Good Excellent
Scalability Good Excellent Moderate
Starting material accessibility Good Moderate Limited
Critical challenges Deprotection conditions Spirocyclization efficiency Stereocontrol

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heteroatom Variations

The target compound shares a spiro[4.5]decane scaffold with several analogues but differs in heteroatom composition and substituent patterns:

Compound Name Key Structural Features Heteroatoms Notable Substituents Yield (%) Application/Notes
Ethyl (3R,4R)-2-hydroxy-4-isopropyl-2,8,8-trimethyl-6,10-dioxo-1,7,9-trioxaspiro[4.5]decane-3-carboxylate Trioxaspiro system with ketone and hydroxyl groups 3 O atoms Isopropyl, ethyl ester 70 Intermediate in total synthesis
Methyl (R)-4-(p-nitrobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate Thia-azaspiro system with nitrobenzoyl group 1 S, 1 N atom p-nitrobenzoyl, methyl ester 91 Safener activity in agrochemicals
(3R,4S,5R)-Methyl 3,5-bis[(TBSO)oxy]-4-methoxycyclohex-1-ene-carboxylate Cyclohexene carboxylate with bulky silyl ethers (non-spiro) O atoms TBSO, methoxy N/A Vandetanib intermediate

Key Observations :

  • Heteroatom Impact : Replacement of oxygen with sulfur (e.g., thia-azaspiro in ) alters electronic properties and may enhance biological activity or stability.
Spectroscopic and Crystallographic Data
  • NMR Analysis : The ethyl trioxaspiro compound exhibited distinct ¹H NMR signals (δ 4.29–4.21 ppm for ester protons, δ 1.85–1.65 ppm for methyl groups), which could serve as a reference for characterizing the target compound’s stereochemistry.
  • Crystallography : The cyclohexene derivative adopts a near-ideal half-chair conformation despite bulky substituents, suggesting that the spirocyclic core of the target compound may similarly resist distortion.
Conformational Stability

The absence of hydrogen bonding or π-π interactions in the cyclohexene derivative implies that steric and electronic factors dominate conformational preferences. For the target compound, the spirocyclic system likely enforces rigidity, which is advantageous for maintaining bioactive conformations.

Research Findings and Implications

Stereochemical Control: The (3R,5R) configuration in the target compound may enhance enantioselectivity in catalysis or receptor binding compared to non-chiral analogues.

Synthetic Flexibility : Methods from and demonstrate that spirocyclic systems can tolerate diverse substituents, enabling tailored modifications for specific applications.

Crystallographic Tools : The use of SHELX software for small-molecule refinement is critical for resolving complex spirocyclic structures, as seen in .

Tables of Comparative Data

Table 2: Spectroscopic and Physical Properties

Compound Melting Point (°C) ¹H NMR (δ, ppm) Purification Method
Thia-Azaspiro 148 Not explicitly provided (see Supp. Data) Column chromatography
Ethyl Trioxaspiro N/A 4.29–4.21 (ester), 1.85–1.65 (methyl) TLC-guided reaction

Biological Activity

Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pain management. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that includes nitrogen and oxygen heteroatoms. Its chemical formula is C10H15NO3C_{10}H_{15}NO_3, and it features a unique spiro arrangement that contributes to its biological properties.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization processes. Research has shown various synthetic routes leading to derivatives of azaspiro compounds, which are evaluated for their biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related azaspiro compounds. For instance, a series of 1-oxa-4-azaspiro[4.5]deca derivatives demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
11hA549 (Lung)0.18
11hMDA-MB-231 (Breast)0.08
11hHeLa (Cervical)0.15

Among these, compound 11h emerged as the most potent candidate across all tested cell lines, indicating a promising direction for further development in cancer therapeutics .

Opioid Receptor Binding

In addition to anticancer properties, azaspiro compounds have been investigated for their interaction with opioid receptors. A study on related compounds revealed that certain derivatives exhibited selective mu-opioid receptor binding and significant antinociceptive activity. This suggests potential applications in pain management .

Case Studies

  • Antitumor Efficacy : A study evaluating the antitumor efficacy of various azaspiro derivatives found that many exhibited IC50 values below 0.20 µM against multiple cancer types, outperforming standard chemotherapeutic agents like bendamustine .
  • Pain Management : Another investigation focused on the analgesic properties of azaspiro derivatives indicated effective mu-receptor binding without significant kappa-receptor interaction, suggesting a favorable side effect profile for pain relief applications .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate?

Answer:
The synthesis of spirocyclic compounds like this typically involves cyclization reactions. A plausible route includes:

  • Step 1: Condensation of a β-keto ester with a chiral amine (e.g., (R)-configured) under acidic conditions to form the spirocyclic core.
  • Step 2: Methylation at the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Stereochemical control via chiral catalysts (e.g., BINOL-derived phosphoric acids) to ensure the (3R,5R) configuration .
    Critical parameters include reaction temperature (reflux conditions for 15–24 hours) and solvent choice (e.g., THF or DCM) to optimize yield and enantiomeric excess .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Answer:
Contradictions often arise from stereochemical ambiguities or solvent-induced shifts. A robust approach includes:

  • Cross-validation: Compare experimental NMR data with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) .
  • 2D NMR techniques: Use HSQC, HMBC, and NOESY to confirm coupling patterns and spatial proximity of protons (e.g., distinguishing axial vs. equatorial methyl groups) .
  • Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignments, especially for spiro centers .
    Document solvent effects (e.g., DMSO vs. CDCl₃) and temperature variations in spectral acquisition to account for discrepancies .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • HPLC: Use a Chromolith® RP-18e column (4.6 × 100 mm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 20 min) to assess purity (>95%) .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z calculated for C₁₁H₁₇NO₃ [M+H]⁺: 224.1281) confirms molecular weight .
  • Chiral Chromatography: Employ a Chiralpak® IA column with hexane/isopropanol (80:20) to verify enantiomeric excess (>99% for (3R,5R)) .

Advanced Question: How can researchers design experiments to investigate the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

  • Target Selection: Prioritize enzymes with spirocyclic ligand-binding pockets (e.g., serine hydrolases or GPCRs) based on structural similarity to known inhibitors .
  • Assay Design:
    • In vitro: Use fluorescence-based assays (e.g., trypsin inhibition with Z-Gly-Pro-AMC substrate) at varying compound concentrations (1 nM–100 μM) .
    • Cellular Models: Evaluate membrane permeability via Caco-2 cell monolayers, measuring apparent permeability (Papp) with LC-MS quantification .
  • Data Analysis: Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess cooperativity (Hill coefficients) .

Advanced Question: What strategies mitigate synthetic challenges related to the compound’s stereochemical instability?

Answer:

  • Dynamic Resolution: Introduce a chiral auxiliary (e.g., Evans’ oxazolidinone) during cyclization to stabilize the (3R,5R) configuration .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for the amine to prevent racemization during methylation .
  • Kinetic Control: Optimize reaction time and temperature to favor the desired diastereomer (e.g., lower temps reduce epimerization) .

Basic Question: How should researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks. Monitor degradation via HPLC .
  • pH Stability: Dissolve in buffers (pH 1–10) and analyze at intervals (0, 7, 14 days). The ester group is prone to hydrolysis in alkaline conditions .
  • Long-Term Storage: Store lyophilized samples at −80°C under argon to prevent oxidation of the spirocyclic ring .

Advanced Question: How can computational modeling aid in predicting this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Use SwissADME or Schrödinger’s QikProp to estimate logP (2.1–2.5), aqueous solubility (−3.5 to −4.0 logS), and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding (>90%) .
  • Metabolism Prediction: Identify potential esterase-mediated hydrolysis sites using StarDrop’s DEREK toxicity module .

Basic Question: What are the critical parameters for scaling up synthesis without compromising stereochemical integrity?

Answer:

  • Catalyst Loading: Maintain <5 mol% of chiral catalysts (e.g., Jacobsen’s Co-salen) to avoid cost escalation .
  • Mixing Efficiency: Use a continuous-flow reactor (e.g., Corning AFR) to ensure uniform temperature and reduce epimerization .
  • Workup Optimization: Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for large-scale purification .

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